Critical Finding: No Published High-Strength Comparative Data Available for Selection
A systematic search for the target compound (CAS 105404-33-9) across primary research papers, patents (e.g., Google Patents, USPTO), and authoritative databases (PubChem, ChEMBL) returned zero results containing direct, quantitative, comparator-based differentiation against its closest analogs [1]. This includes an absence of data on comparative synthetic yields, hydrolysis rates, stability under various conditions, or biological target activity (e.g., IC50, EC50) in side-by-side assays with the ethyl ester, free acid, or N-substituted variants. The only relevant synthesis study explicitly notes no difference in yield between the dimethyl and diethyl malonate precursors for the scaffold's formation, making it a non-differentiator [2]. All other information found consists of non-comparative vendor datasheets or generic class-level descriptions.
| Evidence Dimension | Availability of Direct Comparator Evidence |
|---|---|
| Target Compound Data | No quantitative data in a comparative context found. |
| Comparator Or Baseline | N/A (search covered ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, the free carboxylic acid, and N-methyl derivatives) |
| Quantified Difference | N/A |
| Conditions | Comprehensive literature review up to early 2026. |
Why This Matters
For scientific procurement, this information void means any selection between this methyl ester and a close analog cannot currently be evidence-based; the decision rests solely on the specific synthetic plan of the end-user, not on documented performance superiority.
- [1] Cross-database search of PubMed, Google Scholar, PubChem, ChEMBL, and Google Patents using the terms 'Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate', '105404-33-9', and its SMILES string, performed for this request. View Source
- [2] Zaitseva, E. R.; Ivanov, D. S.; et al. [1,5]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules 2022, 27 (16), 5270. View Source
